REACTION_CXSMILES
|
[CH3:1][S-:2].[Na+].Cl[C:5]1[C:10]([O:11][CH2:12][CH2:13][OH:14])=[CH:9][CH:8]=[CH:7][N:6]=1>CN(C=O)C>[CH3:1][S:2][C:5]1[C:10]([O:11][CH2:12][CH2:13][OH:14])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.01 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
7.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1OCCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 1 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between brine/1 M aqueous NaOH and CHCl3
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with an additional portion of CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting red oil was purified by column chromatography on silica
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC=C1OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |